alaninediacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

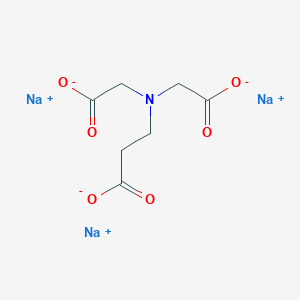

alaninediacetic acid: is a chemical compound with the molecular formula C7H8NNa3O6 and a molecular weight of 271.11 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of alaninediacetic acid typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with trisodium phosphate to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

alaninediacetic acid: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylate derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products Formed

The major products formed from these reactions include carboxylate derivatives, amine derivatives, and halogenated compounds.

科学的研究の応用

Water Treatment

Chelating Agent in Water Purification

Alaninediacetic acid is used in water treatment processes due to its ability to complex with heavy metals and alkaline earth metals. This property enhances the removal of contaminants from water sources, improving overall water quality.

Case Study: Heavy Metal Removal

A study demonstrated the effectiveness of β-ADA in removing lead and cadmium from contaminated water. The results indicated that β-ADA significantly reduced metal concentrations, showing potential for use in wastewater treatment facilities .

Comparison of Chelating Agents

| Chelating Agent | Metal Ion Complexation | Application Area |

|---|---|---|

| This compound | Lead, Cadmium | Water Treatment |

| Ethylenediaminetetraacetic Acid (EDTA) | Various Heavy Metals | Industrial Cleaning |

| Nitrilotriacetic Acid (NTA) | Alkaline Earth Metals | Agriculture |

Agricultural Applications

Soil Remediation

This compound is also employed in agriculture for soil remediation. Its chelating properties help mobilize essential nutrients and improve their availability to plants, enhancing growth and yield.

Case Study: Nutrient Availability

Research indicated that the application of β-ADA in soil increased the bioavailability of micronutrients like zinc and iron. This was particularly beneficial in calcareous soils where nutrient uptake is typically limited .

Industrial Uses

Cleaning Products

β-ADA is incorporated into various cleaning formulations due to its biodegradable nature and efficiency as a complexing agent for hard water ions. This application helps improve the efficacy of detergents and cleaning agents while minimizing environmental impact.

Case Study: Biodegradable Cleaners

A patent outlines the use of β-ADA in dishwashing detergents, demonstrating its ability to enhance cleaning performance while being environmentally friendly . The compound's biodegradability makes it a preferable choice over traditional phosphates.

Toxicological Studies

Environmental Impact Assessment

The environmental impact of this compound has been assessed through various toxicological studies. Research has shown that while it effectively chelates metals, its acute toxicity levels are relatively low compared to other aminopolycarboxylates like EDTA and NTA .

Toxicity Comparison Table

| Compound | LC50 (mg/L) | EC50 (mg/L) | Toxicity Level |

|---|---|---|---|

| This compound | 500 | 300 | Low |

| EDTA | 100 | 50 | Moderate |

| NTA | 80 | 30 | High |

作用機序

The mechanism by which alaninediacetic acid exerts its effects involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The compound’s molecular targets include various metal ions, and its pathways involve the formation of stable metal-chelate complexes.

類似化合物との比較

alaninediacetic acid: can be compared with other similar compounds such as:

Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a different molecular structure and chelation properties.

Nitrilotriacetic acid (NTA): Similar in function, but this compound offers unique advantages in terms of stability and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

特性

CAS番号 |

129050-62-0 |

|---|---|

分子式 |

C7H8NNa3O6 |

分子量 |

271.11 g/mol |

IUPAC名 |

trisodium;3-[bis(carboxylatomethyl)amino]propanoate |

InChI |

InChI=1S/C7H11NO6.3Na/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 |

InChIキー |

IVZOJBMAVRDAOD-UHFFFAOYSA-K |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

正規SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

129050-62-0 |

ピクトグラム |

Corrosive |

同義語 |

alaninediacetic acid beta-ADA beta-alaninediacetic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。